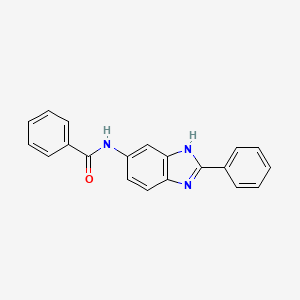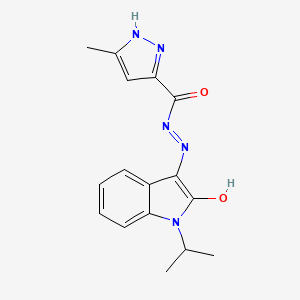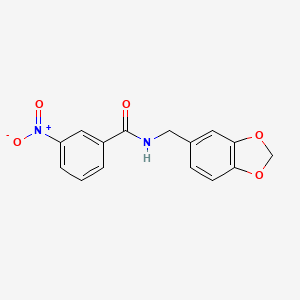
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide, also known as PBB, is a synthetic compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. The compound has a complex structure that contains both benzimidazole and benzamide moieties, which give it unique biochemical and physiological properties.
作用机制
The mechanism of action of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide involves the inhibition of tubulin polymerization, which is a critical process for the formation of microtubules that are essential for cell division. N-(2-phenyl-1H-benzimidazol-5-yl)benzamide binds to the colchicine site of tubulin, which prevents the assembly of microtubules and leads to cell cycle arrest and apoptosis. Additionally, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can contribute to the anticancer activity of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide.
Biochemical and Physiological Effects:
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been shown to have several biochemical and physiological effects that are relevant to its anticancer activity. For example, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can induce oxidative stress and DNA damage, which are important mechanisms for the elimination of cancer cells. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to modulate the immune system by enhancing the activity of natural killer cells and T cells, which can contribute to the elimination of cancer cells.
实验室实验的优点和局限性
One of the advantages of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide for lab experiments is its high potency and selectivity towards cancer cells. This allows for the use of lower concentrations of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide, which reduces the risk of toxicity and side effects. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to be effective against cancer cells that are resistant to conventional chemotherapy, which can provide new treatment options for cancer patients. However, one of the limitations of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, the mechanism of action of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide is complex and involves multiple targets, which can make it challenging to study its effects in vitro and in vivo.
未来方向
There are several future directions for further research on N-(2-phenyl-1H-benzimidazol-5-yl)benzamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide. Moreover, the optimization of the formulation and delivery of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can enhance its bioavailability and efficacy in vivo. Additionally, the identification of biomarkers that can predict the response of cancer cells to N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can improve patient selection and treatment outcomes. Finally, the combination of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide with other anticancer agents can enhance its efficacy and reduce the risk of drug resistance.
合成方法
The synthesis of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide involves the reaction of 2-phenyl-1H-benzimidazole with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with an acid. The yield of N-(2-phenyl-1H-benzimidazol-5-yl)benzamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. N-(2-phenyl-1H-benzimidazol-5-yl)benzamide exerts its anticancer activity by inducing cell cycle arrest and apoptosis, which are important mechanisms for the elimination of cancer cells. Moreover, N-(2-phenyl-1H-benzimidazol-5-yl)benzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the efficacy of these treatments.
属性
IUPAC Name |
N-(2-phenyl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(15-9-5-2-6-10-15)21-16-11-12-17-18(13-16)23-19(22-17)14-7-3-1-4-8-14/h1-13H,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEILCJQRYOUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-1H-benzimidazol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)

![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)

![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![ethyl 2-[(2-amino-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5797050.png)
![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)

